molecular formula C11H11NO3 B8135888 methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate

methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate

Cat. No.: B8135888
M. Wt: 205.21 g/mol
InChI Key: RCPKUWJHPSOKRE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate (CAS 113525-13-6) is a high-purity indole derivative primarily utilized as a versatile advanced intermediate in organic synthesis and pharmaceutical research . Its structural framework, incorporating both hydroxy and carboxylate functional groups on the indole scaffold, is common in numerous bioactive molecules . Researchers value this compound for developing novel indole-based analogs, which are investigated for their potential broad-spectrum antiviral activities ; similar indole-2-carboxylate derivatives have demonstrated potent inhibitory effects against viruses such as influenza A and Coxsackie B3 . Furthermore, the indole core is a significant pharmacophore in neurological and psychiatric drug development . Related methoxy-indole carboxylic acids have shown promising neuroprotective properties, including reducing oxidative stress and conferring protective potential against human Aβ pathology in models of Alzheimer's disease . The compound's applications also extend to agrochemical research, where it serves as a building block for creating novel plant growth regulators . Stored sealed in dry conditions between 2-8°C, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-3-4-8-7(5-6)10(13)9(12-8)11(14)15-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPKUWJHPSOKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of p-Substituted Aniline Derivatives

The Fischer indole synthesis remains the most widely employed method for constructing substituted indole cores. Patent KR100411599B1 describes a modified approach where p-substituted aniline derivatives react with ethyl α-methyl acetoacetate in the presence of sulfuric acid/acetic acid mixtures or hydrobromic acid. Although this patent specifically targets ethyl 5-substituted indole-2-carboxylates, substitution of ethanol with methanol in the esterification step could theoretically yield the methyl ester variant.

Critical parameters include:

  • Temperature : Reactions typically proceed at 80–120°C under reflux conditions.

  • Acid concentration : Sulfuric acid (95–98%) in acetic acid (1:3 v/v) optimally facilitates cyclization.

  • Reaction time : 12–24 hours, monitored by TLC (30% ethyl acetate in hexane).

A hypothetical adaptation for methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate might involve:

  • Starting with 4-amino-3-methylphenol to introduce the 5-methyl and 3-hydroxy groups.

  • Condensing with methyl acetoacetate instead of ethyl α-methyl acetoacetate.

  • Employing methanolic HCl during workup to favor methyl ester formation.

Acylation-Reduction Sequential Methodology

Friedel-Crafts Acylation Followed by Reduction

The Journal of Medicinal Chemistry outlines a two-step process for ethyl 3-alkylindole-2-carboxylates:

Step 1: Friedel-Crafts Acylation

  • React indole-2-carboxylate with acyl chlorides (e.g., propionyl chloride) in 1,2-dichloroethane using AlCl3.

  • Typical conditions: 2–3 hours reflux under argon.

Step 2: TFA-Mediated Reduction

  • Treat acylated intermediate with trifluoroacetic acid (TFA) at 0°C to room temperature for 4–12 hours.

Adaptation example :

  • Start with methyl 5-methyl-1H-indole-2-carboxylate.

  • Introduce hydroxyl at position 3 via directed ortho-metalation (e.g., LDA at -78°C) followed by oxygenation.

  • Execute Friedel-Crafts acylation with acetyl chloride, then reduce to install the methyl group.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Profiling

Comparative 1H NMR data from analogous compounds:

Compoundδ (ppm) Key SignalsSource
Ethyl 3-butyl-5-chloroindole-2-carboxylate3.06 (t, J=7.6 Hz, CH2), 1.51–1.34 (m, CH2), 0.96 (t, J=7.6 Hz, CH3)
Methyl 5-hydroxyindole-2-carboxylate3.82 (s, OCH3), 8.90 (s, OH), 11.62 (s, NH)

For this compound, expect:

  • OCH3 : δ 3.85–3.80 (s).

  • Aromatic protons : δ 6.70–7.40 (m).

  • OH : δ 8.80–9.20 (broad, exchangeable).

Mass Spectrometry (MS) Validation

  • Expected molecular ion : m/z 205.07 (C11H11NO3).

  • Fragmentation patterns should include losses of COOCH3 (59 Da) and H2O (18 Da).

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Patent KR100411599B1 emphasizes the use of recyclable acid catalysts (e.g., H2SO4) in acetic acid, which can be distilled and reused for subsequent batches. For methyl ester synthesis, methanol recovery via fractional distillation is critical for cost-effectiveness.

Purification Workflows

  • Trituration : Acetonitrile effectively removes unreacted carboxylic acid.

  • Chromatography : Flash chromatography with ethyl acetate/hexane gradients (0–40%) resolves ester products from diastereomers .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate features an indole structure, characterized by a fused benzene and pyrrole ring. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3, with a molar mass of approximately 191.20 g/mol. The presence of hydroxyl (-OH) and carboxylate (-COOCH₃) groups enhances its reactivity, making it a versatile compound for further modifications.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Antiviral Properties : Studies have shown that derivatives of indole compounds can inhibit the replication of viruses, including HIV-1. The structural features of this compound may contribute to its potential as an antiviral agent .
  • Anti-inflammatory Effects : Compounds with similar indole structures have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Alkylation Reactions : Alkylation using functionalized halides allows for the introduction of different substituents at specific positions on the indole ring. For instance, the regioselectivity observed during alkylation can lead to the formation of novel derivatives that may exhibit enhanced biological activity .
  • Dieckmann Condensation : This method has been employed to synthesize more complex derivatives from simpler precursors, facilitating the exploration of structure-activity relationships .

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

StudyFocusFindings
Antiviral ActivityIdentified as a potential inhibitor of HIV replication.
Synthetic MethodsDeveloped efficient synthetic routes for creating diverse derivatives.
Biological ActivityDemonstrated anti-inflammatory effects in vitro.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key References
Methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate 3-OH, 5-CH₃ ~205.21* Not provided
Ethyl 3-amino-5-methyl-1H-indole-2-carboxylate 3-NH₂, 5-CH₃ 218.26 296264-25-0
Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate 3-OH, 5-F 223.20 153501-10-1
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 5-NH₂, 3-CH₃ 204.22 1314128-11-4
Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate 3-CHO, 5-OCH₃ Not provided 36820-78-7

*Estimated based on molecular formula (C₁₁H₁₁NO₃).

Key Observations:
  • Amino groups (e.g., in methyl 5-amino-3-methyl-1H-indole-2-carboxylate) may improve solubility in aqueous media but reduce membrane permeability due to increased basicity .
  • Synthetic Flexibility :

    • The methyl ester at position 2 is a common feature in indole derivatives, enabling hydrolysis to carboxylic acids for further functionalization (e.g., amidation or salt formation) .
    • Acyl chloride intermediates (e.g., in ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates) are frequently used to introduce substituents at position 3 via Friedel-Crafts alkylation or acylation .

Physicochemical Properties

  • Solubility: Hydroxyl and amino substituents increase polarity, enhancing solubility in polar solvents (e.g., ethanol, DMSO). Methoxy and methyl groups contribute to lipophilicity . Fluorine’s electronegativity may reduce solubility in nonpolar solvents compared to methyl groups .
  • Thermal Stability :

    • Methyl and ethyl esters generally exhibit higher thermal stability than free carboxylic acids. For example, ethyl 5-hydroxy-2-methyl-1-propyl-1H-indole-3-carboxylate (MW 261.32) retains integrity under reflux conditions .

Biological Activity

Methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate (C10H9NO3) is an indole derivative that has garnered attention in recent years due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a unique indole structure, comprising a fused benzene and pyrrole ring. The presence of hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COOCH₃) groups enhances its reactivity and biological potential.

Property Details
Molecular Formula C10H9NO3
Molar Mass ~221.21 g/mol
Functional Groups Hydroxyl, Methoxy, Carboxylate

Antioxidant Properties

This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties. It has demonstrated effectiveness against a range of pathogens, suggesting potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of indole derivatives, including this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. For instance, derivatives of this compound have exhibited strong neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
  • Cell Signaling Modulation : It can modulate cell signaling pathways related to apoptosis and proliferation, which is essential for cancer treatment .

Case Studies

  • Neuroprotective Study : A study on the neuroprotective effects of indole derivatives found that this compound significantly reduced lipid peroxidation and increased cell viability in neuronal cell lines exposed to oxidative stress .
  • Anticancer Activity : In a study assessing the anticancer potential of indole derivatives, this compound was found to inhibit the growth of various cancer cell lines effectively. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds to highlight its unique features:

Compound Name Molecular Formula Biological Activity
Methyl 3-hydroxyindole-2-carboxylateC10H9NO3Moderate antioxidant activity
Ethyl 5-methoxyindole-2-carboxylateC12H13NO4Antimicrobial and anticancer properties
Methyl 5-methoxyindole-2-carboxylateC11H11NO3Stronger anticancer effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-hydroxy-5-methyl-1H-indole-2-carboxylate, and how can purity be ensured?

  • Methodology : A common approach involves condensation reactions using 3-formylindole precursors. For example, refluxing 3-formyl-5-methylindole derivatives with methyl chloroformate in acetic acid with sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures to achieve >95% purity .
  • Purity Validation : Melting point analysis (mp 232–234°C, as seen in structurally similar indole esters) and HPLC with UV detection (λ = 254 nm) are recommended for verifying purity .

Q. How can researchers characterize this compound’s structure and functional groups?

  • Analytical Tools :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester group (COOCH3_3) at δ ~3.8 ppm and hydroxyl (OH) proton at δ ~10–12 ppm. Aromatic protons in the indole ring typically appear between δ 6.5–8.0 ppm .
  • FT-IR : Look for C=O stretching (ester) at ~1700 cm1^{-1} and O–H (phenolic) at ~3200–3500 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 235.0845 for C12_{12}H11_{11}NO4_4) .

Q. What are the critical storage conditions to maintain stability?

  • Storage Protocol : Store at –20°C in amber vials under inert gas (N2_2/Ar) to prevent oxidation of the hydroxyl group. Avoid exposure to moisture, as ester hydrolysis can occur under acidic/basic conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Experimental Design :

  • Design of Experiments (DoE) : Use fractional factorial designs to optimize reaction parameters (e.g., temperature, molar ratios). For example, increasing acetic acid volume (100 mL per 0.1 mol substrate) improves solubility and reduces side reactions like dimerization .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility by maintaining precise temperature control and reducing residence time, which is critical for thermally sensitive intermediates .

Q. What strategies address contradictory spectral data in literature (e.g., variable melting points)?

  • Root Cause Analysis : Discrepancies in melting points (e.g., mp 232–234°C vs. 208–210°C for similar indole esters) may arise from polymorphic forms or impurities.
  • Resolution Methods :

  • DSC/TGA : Differential scanning calorimetry identifies polymorph transitions.
  • X-ray Diffraction : Single-crystal XRD resolves structural ambiguities .

Q. How can the hydroxyl group’s reactivity be exploited for derivatization?

  • Functionalization Pathways :

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group during subsequent reactions (e.g., Suzuki coupling at the indole C-5 position).
  • Glycosylation : React with acetylated glycosyl bromides under Mitsunobu conditions to synthesize bioactive glycoconjugates .

Q. What advanced techniques validate its bioactivity in cellular assays?

  • In Vitro Methods :

  • Kinase Inhibition : Screen against Flt3 or PKC isoforms using fluorescence polarization assays (IC50_{50} determination).
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to test against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to reference standards .

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